1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate

Übersicht

Beschreibung

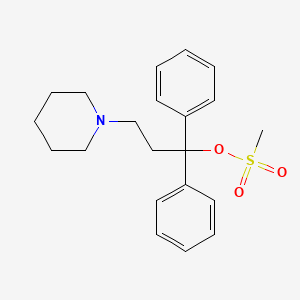

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate is an organic compound with the molecular formula C21H27NO3S and a molecular weight of 373.52 g/mol . This compound is characterized by the presence of a piperidine ring, a diphenylpropyl group, and a methanesulfonate ester. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate typically involves the reaction of 1,1-diphenyl-3-(piperidin-1-yl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and oxone in solvents like acetonitrile or dichloromethane.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of 1,1-diphenyl-3-(piperidin-1-yl)propanol.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The compound is primarily utilized in the following areas:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex organic molecules and reagents in organic transformations. |

| Biology | Studying enzyme inhibition and receptor binding due to its structural features. |

| Medicine | Investigated as an intermediate in the synthesis of pharmaceutical compounds. |

| Industry | Production of specialty chemicals and materials. |

Chemistry

In synthetic organic chemistry, 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate serves as a versatile building block. It is often involved in the synthesis of various complex molecules due to its unique structural characteristics. The methanesulfonate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.

Biology

The compound's structural features make it a valuable tool in biological research. It has been employed to study enzyme inhibitors and receptor interactions. For instance, its piperidine ring can interact with biological targets, providing insights into molecular mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as an intermediate in synthesizing drugs targeting various diseases. Research has shown that derivatives of this compound may exhibit pharmacological activities, making it a candidate for further development.

Industry

In industrial applications, this compound is used in producing specialty chemicals. Its unique properties allow for the formulation of materials with specific characteristics suitable for various industrial processes.

Case Studies

-

Synthesis of Pharmaceutical Intermediates

- A study demonstrated the synthesis of a novel drug candidate using this compound as an intermediate. The reaction conditions were optimized to achieve high yields and purity.

-

Enzyme Inhibition Studies

- Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant binding affinity, suggesting potential therapeutic implications.

-

Material Science Applications

- The compound was utilized to develop new polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices resulted in improved performance characteristics.

Wirkmechanismus

The mechanism of action of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring and diphenylpropyl group contribute to its binding affinity and specificity. The methanesulfonate ester can undergo hydrolysis, releasing the active piperidine derivative, which can modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1-Diphenyl-3-(piperidin-1-yl)propanol: Similar structure but lacks the methanesulfonate ester group.

1,1-Diphenyl-3-(piperidin-1-yl)propyl chloride: Similar structure but contains a chloride group instead of the methanesulfonate ester.

1,1-Diphenyl-3-(piperidin-1-yl)propyl acetate: Similar structure but contains an acetate ester group instead of the methanesulfonate ester.

Uniqueness

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Biologische Aktivität

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate (CAS No. 53639-82-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H27NO3S. The structure consists of a piperidine ring attached to a propyl chain that is further connected to two phenyl groups and a methanesulfonate group. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 373.51 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| LogP | Not Available |

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Some studies have reported its effectiveness against bacterial strains, suggesting it may inhibit bacterial growth through disruption of cellular processes.

- Cytotoxic Effects : Preliminary cytotoxicity assays have shown that the compound can induce apoptosis in certain cancer cell lines, indicating potential for use in cancer therapy.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in cell signaling pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various compounds, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, demonstrating significant cytotoxicity compared to control groups.

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential utility in treating conditions like Alzheimer's disease.

Eigenschaften

IUPAC Name |

(1,1-diphenyl-3-piperidin-1-ylpropyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-26(23,24)25-21(19-11-5-2-6-12-19,20-13-7-3-8-14-20)15-18-22-16-9-4-10-17-22/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGZDVMAVFKQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201879 | |

| Record name | Pridinol mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53639-82-0 | |

| Record name | Pridinol mesilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053639820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.